Bienvenue dans la boutique en ligne BenchChem!

Bacilysocin

Antifungal Susceptibility Natural Product Discovery Yeast Pathogens

Bacilysocin is a structurally unique phospholipid antibiotic (1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol; lysophosphatidylglycerol) isolated from Bacillus subtilis 168. Unlike non-ribosomal lipopeptides (surfactin, fengycin) or ribosomal peptides from the same organism, bacilysocin is produced via a dedicated ytpA-dependent pathway temporally linked to sporulation. It shows selective antifungal activity (Candida pseudotropicalis MIC 25 μg/mL, Cryptococcus neoformans MIC 25 μg/mL, Saccharomyces cerevisiae MIC 5 μg/mL) with no activity against filamentous fungi, making it an ideal yeast-morphology-specific probe. Authentic bacilysocin is essential for studies on ppGpp-independent secondary metabolism, membrane dynamics, and sporulation-coupled antibiotic regulation. Generic lysophospholipid substitutes lack the precise 12-methyltetradecanoyl chain and stereochemistry required for target specificity.

Molecular Formula C21H43O9P
Molecular Weight 470.5 g/mol
Cat. No. B1249980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacilysocin
Synonyms1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol
bacilysocin
Molecular FormulaC21H43O9P
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O
InChIInChI=1S/C21H43O9P/c1-3-18(2)12-10-8-6-4-5-7-9-11-13-21(25)28-15-20(24)17-30-31(26,27)29-16-19(23)14-22/h18-20,22-24H,3-17H2,1-2H3,(H,26,27)
InChIKeyDIGHTWUQPWHBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacilysocin: A Unique Phospholipid Antibiotic from Bacillus subtilis 168 for Antifungal Research


Bacilysocin is a phospholipid antibiotic (1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol; synonym: lysophosphatidylglycerol) that accumulates within cells of Bacillus subtilis 168 . It represents the first antibiotic of this structural class isolated from a B. subtilis strain, distinguishing it from the more common non-ribosomal lipopeptides (e.g., surfactin, fengycin) and ribosomal peptides produced by the same organism . Bacilysocin demonstrates selective antimicrobial activity, particularly against specific fungal pathogens such as Candida pseudotropicalis, Cryptococcus neoformans, and Saccharomyces cerevisiae .

Why Generic Phospholipid Analogs Cannot Substitute for Bacilysocin in Functional Studies


Generic substitution with other lysophospholipids or bacterial phospholipid antibiotics is not feasible due to bacilysocin's specific structural features and biosynthesis. Its unique structure—1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol—is produced via a dedicated biosynthetic pathway involving the ytpA gene product, a lysophospholipase-like enzyme . Substituting with structurally related lysophospholipids (e.g., lysophosphatidylglycerol from other sources) introduces different acyl chain lengths or stereochemistry that can alter membrane interaction and target specificity . Furthermore, bacilysocin's production is temporally linked to the cessation of growth and sporulation, a regulatory feature not shared by other B. subtilis antibiotics like surfactin or bacilysin . Therefore, functional studies—particularly those investigating membrane dynamics, sporulation-linked secondary metabolism, or antifungal specificity—require authentic bacilysocin rather than generic analogs.

Quantitative Comparative Evidence for Bacilysocin: Differentiating Activity, Biosynthesis, and Functional Role


Selective Antifungal Activity of Bacilysocin Against Saccharomyces cerevisiae vs. Broad-Spectrum Lipopeptides

Bacilysocin exhibits potent and selective antifungal activity against Saccharomyces cerevisiae (MIC = 5 μg/mL), while showing no activity (MIC >100 μg/mL) against filamentous fungi such as Aspergillus niger and Trichophyton rubrum . In contrast, the structurally distinct lipopeptide bacillomycin D displays broad-spectrum antifungal activity against both yeasts and filamentous fungi .

Antifungal Susceptibility Natural Product Discovery Yeast Pathogens

Bacilysocin Biosynthesis is ytpA-Dependent, Distinct from ppGpp-Regulated Antibiotics

Disruption of the ytpA gene completely abolishes bacilysocin production (0% of wild-type levels), confirming YtpA as the essential biosynthetic enzyme . This contrasts with bacilysin biosynthesis, which is encoded by the bacABCDE operon and positively regulated by the stringent response factor ppGpp . Bacilysocin production is unaffected by relA mutation, indicating ppGpp-independent regulation .

Biosynthetic Gene Clusters Regulation of Secondary Metabolism Bacillus subtilis Genetics

Bacilysocin Production Correlates with Sporulation, Unlike Growth-Associated Bacilysin

Bacilysocin production commences after growth cessation and before heat-resistant spore formation, with a 10-fold reduction in sporulation observed in the ytpA disruptant (5×10⁷ spores/mL vs. 6×10⁸ spores/mL in wild-type) . In contrast, bacilysin production is growth-associated and shows no sporulation-dependent regulation .

Bacterial Sporulation Secondary Metabolism Developmental Biology

Structural Uniqueness: The First Phospholipid Antibiotic from B. subtilis 168

Bacilysocin is the first antibiotic with a phospholipid structure identified from B. subtilis 168, characterized as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol . In contrast, all other well-characterized B. subtilis 168 antibiotics are either ribosomal peptides (e.g., TasA, subtilosin) or non-ribosomal lipopeptides (e.g., surfactin, bacilysin) .

Natural Product Chemistry Structural Elucidation Phospholipid Antibiotics

Narrow Antibacterial Spectrum: Activity Limited to Select S. aureus Strains

Bacilysocin shows apparent activity against only specific strains of Staphylococcus aureus (MIC = 25-50 μg/mL for S. aureus Smith and FDA209P), while most Gram-positive bacteria, including Micrococcus luteus (MIC = 100 μg/mL), Bacillus subtilis (MIC >100 μg/mL), and all tested Gram-negative bacteria show no susceptibility (MIC >100 μg/mL) . In contrast, the dipeptide antibiotic bacilysin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (MIC = 1-10 μg/mL) .

Antibacterial Susceptibility Strain Specificity Membrane-Targeting Antibiotics

Optimal Research and Industrial Applications for Bacilysocin Based on Evidence


Investigating Membrane-Targeting Antifungal Mechanisms in Yeast-Form Fungi

Bacilysocin's selective activity against Saccharomyces cerevisiae (MIC = 5 μg/mL), Candida pseudotropicalis (MIC = 25 μg/mL), and Cryptococcus neoformans (MIC = 25 μg/mL) makes it an ideal probe for studying membrane-disrupting antifungal mechanisms specifically in yeast-form fungi . The lack of activity against filamentous fungi (Aspergillus niger, Trichophyton rubrum; MIC >100 μg/mL) allows researchers to isolate membrane effects unique to yeast morphologies, avoiding confounding results from filamentous species .

Genetic Studies of ppGpp-Independent Secondary Metabolism in Bacillus subtilis

The ytpA gene is essential for bacilysocin biosynthesis, and production is unaffected by relA mutations that disrupt ppGpp accumulation . This makes the bacilysocin system a valuable model for studying alternative regulatory pathways for secondary metabolism in B. subtilis that operate independently of the stringent response. Researchers can use bacilysocin production as a readout for ppGpp-independent metabolic regulation .

Exploring the Link Between Antibiotic Production and Sporulation

Bacilysocin production is temporally linked to the post-exponential growth phase and precedes sporulation; disruption of ytpA reduces heat-resistant spore titers by 10-fold (5×10⁷ vs. 6×10⁸ spores/mL) . This functional connection provides a unique experimental system for dissecting the molecular mechanisms that couple antibiotic biosynthesis to bacterial development and dormancy programs .

Strain-Specific Antibacterial Screening Against Staphylococcus aureus

Bacilysocin exhibits strain-specific antibacterial activity, with MICs of 25 μg/mL and 50 μg/mL against S. aureus Smith and FDA209P, respectively, while showing no activity against S. aureus MS9610 (MIC >100 μg/mL) . This differential susceptibility makes bacilysocin a useful tool for identifying genetic or membrane-composition determinants of resistance and susceptibility in S. aureus clinical and laboratory strains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacilysocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.